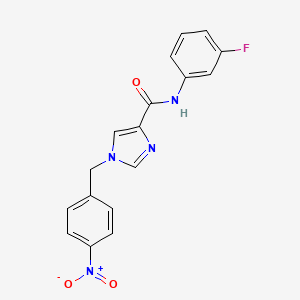
Ethyl 3,4-dimethylpent-2-enoate
概要
説明
Ethyl 3,4-dimethylpent-2-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the reaction between 3,4-dimethylpent-2-enoic acid and ethanol. This compound is characterized by its unique structure, which includes a double bond and an ester functional group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3,4-dimethylpent-2-enoate can be synthesized through the esterification of 3,4-dimethylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where the acid and ethanol are fed continuously, and the ester is collected as it forms. The reaction conditions are optimized to achieve high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,4-dimethylpent-2-enoic acid or corresponding ketones.
Reduction: Formation of 3,4-dimethylpent-2-enol.
Substitution: Formation of various substituted esters or acids depending on the nucleophile used.
科学的研究の応用
Ethyl 3,4-dimethylpent-2-enoate is used in various fields of scientific research due to its unique chemical properties:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of ethyl 3,4-dimethylpent-2-enoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the compound allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Ethyl 3,4-dimethylpent-2-enoate can be compared with other similar compounds such as:
- Ethyl 2,2-dimethylpent-4-enoate
- Ethyl 3,3-dimethylpent-4-enoate
Uniqueness: this compound is unique due to its specific structure, which includes a double bond at the 2-position and methyl groups at the 3 and 4 positions. This structural arrangement imparts distinct chemical reactivity and properties compared to other similar compounds.
特性
IUPAC Name |
ethyl (E)-3,4-dimethylpent-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNNNILWTLCUDU-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride](/img/structure/B2990548.png)



![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2990556.png)
![5-[3-(3-chlorophenyl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2990557.png)
